molecular formula C12H8F2O B1343091 4-(2-Fluorophenyl)-2-fluorophenol CAS No. 612092-34-9

4-(2-Fluorophenyl)-2-fluorophenol

Cat. No. B1343091
CAS RN: 612092-34-9
M. Wt: 206.19 g/mol
InChI Key: RJJBJXSYRNWSIP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-fluorophenol, commonly referred to as 2FP, is an aromatic compound with the chemical formula C6H4F2O. It is a colorless, crystalline solid that is slightly soluble in water and highly soluble in organic solvents. 2FP is used in a wide range of applications, from pharmaceuticals to organic synthesis. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of various compounds, and as a catalyst in various reactions.

Scientific Research Applications

Organic Synthesis Reactions

“4-(2-Fluorophenyl)-2-fluorophenol” can be used in organic synthesis reactions. Boronic acid pinacol ester compounds, which are significant reaction intermediates, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures, good biological activity, and pharmacological effects .

Cancer Treatment

This compound has potential applications in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It has been shown to exhibit biological activity against certain types of cancer cells.

Antimicrobial Properties

Research on derivatives of this compound has highlighted their potential antimicrobial properties. For instance, derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

Antitubercular Properties

Derivatives of “4-(2-Fluorophenyl)-2-fluorophenol” have shown significant antimycobacterial activity, suggesting potential applications in the treatment of tuberculosis.

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated notable antiviral activities against the H5N1 influenza virus.

Drug Development

The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .

properties

IUPAC Name

2-fluoro-4-(2-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJBJXSYRNWSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619947
Record name 2',3-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-2-fluorophenol

CAS RN

612092-34-9
Record name 2',3-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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